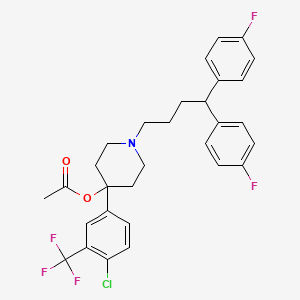
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene is a fluorinated organic compound characterized by its unique structure, which includes a heptene backbone with multiple fluorine atoms. This compound is known for its high chemical stability and resistance to degradation, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene typically involves the fluorination of heptene derivatives. One common method includes the reaction of heptene with fluorinating agents such as hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the desired positions on the heptene backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production facilities are designed to maintain safety and efficiency, ensuring the high purity of the final product. The use of continuous flow reactors and advanced purification techniques helps achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the heptene backbone allows for addition reactions with various reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of multiple fluorine atoms often requires specific conditions and catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents like hydrogen, halogens, and other electrophiles are used.
Oxidation and Reduction: Catalysts such as palladium and platinum are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while addition reactions can produce various alkylated derivatives .
Scientific Research Applications
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound with similar applications in surface functionalization and material science.
Uniqueness
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene stands out due to its specific structure, which provides a balance of stability and reactivity. Its multiple fluorine atoms contribute to its unique properties, making it valuable in applications where chemical resistance and stability are crucial .
Properties
Molecular Formula |
C8H7F9 |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoro-2-methylhept-2-ene |
InChI |
InChI=1S/C8H7F9/c1-4(2)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h3H,1-2H3 |
InChI Key |
IILTXJIAJDFVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)




![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)




![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)


